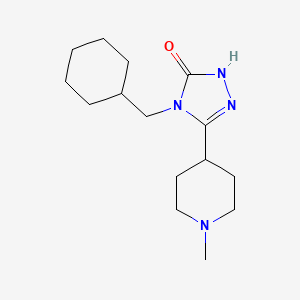![molecular formula C20H25NO4 B3794058 [1-[[5-(Methoxymethyl)furan-2-yl]methyl]piperidin-3-yl]-(3-methoxyphenyl)methanone](/img/structure/B3794058.png)
[1-[[5-(Methoxymethyl)furan-2-yl]methyl]piperidin-3-yl]-(3-methoxyphenyl)methanone
Descripción general
Descripción
[1-[[5-(Methoxymethyl)furan-2-yl]methyl]piperidin-3-yl]-(3-methoxyphenyl)methanone: is a complex organic compound that features a unique combination of functional groups, including a furan ring, a piperidine ring, and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-[[5-(Methoxymethyl)furan-2-yl]methyl]piperidin-3-yl]-(3-methoxyphenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methoxymethyl Group:
Synthesis of the Piperidine Ring: The piperidine ring can be formed through the hydrogenation of pyridine derivatives or by cyclization of appropriate amine precursors.
Coupling Reactions: The final step involves coupling the furan and piperidine intermediates with the methoxyphenyl group using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl and methoxyphenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the piperidine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxymethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used in the study of enzyme interactions and metabolic pathways.
Medicine
Drug Development:
Industry
Materials Science: Used in the development of new materials with specific properties such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of [1-[[5-(Methoxymethyl)furan-2-yl]methyl]piperidin-3-yl]-(3-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The furan and piperidine rings play a crucial role in its binding affinity and specificity. The methoxyphenyl group can participate in π-π interactions, enhancing its binding to aromatic amino acids in proteins.
Comparación Con Compuestos Similares
Similar Compounds
- [1-[[5-(Hydroxymethyl)furan-2-yl]methyl]piperidin-3-yl]-(3-methoxyphenyl)methanone
- [1-[[5-(Methoxymethyl)furan-2-yl]methyl]piperidin-3-yl]-(3-hydroxyphenyl)methanone
Uniqueness
The presence of both methoxymethyl and methoxyphenyl groups in [1-[[5-(Methoxymethyl)furan-2-yl]methyl]piperidin-3-yl]-(3-methoxyphenyl)methanone provides unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from similar compounds that may lack one of these functional groups.
Propiedades
IUPAC Name |
[1-[[5-(methoxymethyl)furan-2-yl]methyl]piperidin-3-yl]-(3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-23-14-19-9-8-18(25-19)13-21-10-4-6-16(12-21)20(22)15-5-3-7-17(11-15)24-2/h3,5,7-9,11,16H,4,6,10,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXORRCGADFZDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(O1)CN2CCCC(C2)C(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


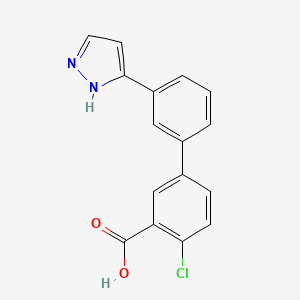
![N-[[3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]methyl]propanamide](/img/structure/B3793992.png)
![N-(2-fluorophenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-3-piperidinyl]propanamide](/img/structure/B3794007.png)
![3-[2-(4-Morpholin-4-ylpiperidin-1-yl)-2-oxoethyl]-4-(thiophen-2-ylmethyl)piperazin-2-one](/img/structure/B3794012.png)
![1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]urea](/img/structure/B3794029.png)
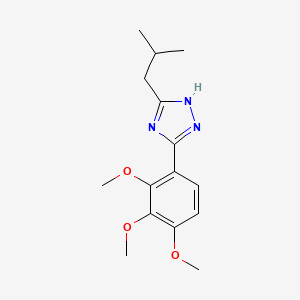
![1-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]piperidine-3-carboxamide](/img/structure/B3794035.png)
![(4-Chlorophenyl)-[1-[(5-methylfuran-2-yl)methyl]piperidin-3-yl]methanone](/img/structure/B3794040.png)
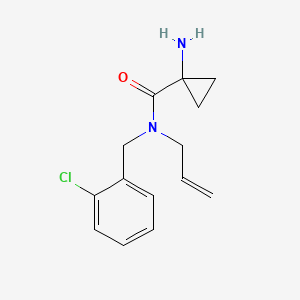
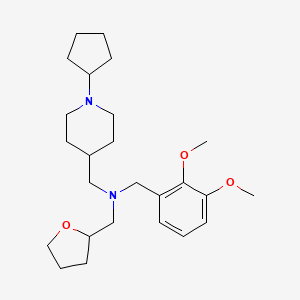
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-methylbenzamide](/img/structure/B3794054.png)
![N-{[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}-3-(4-morpholinyl)-1-propanamine](/img/structure/B3794066.png)
![4-methyl-N-[(3-methyl-2-thienyl)methyl]-3-(2-oxoimidazolidin-1-yl)benzamide](/img/structure/B3794070.png)
